3-[(3-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(3-Ethylphenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which can be derived from norbornene through a series of oxidation and functionalization reactions.
Amidation: The carboxylic acid group is then converted to an amide by reacting with 3-ethylphenyl isocyanate under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large reactors to handle the multi-step synthesis efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-[(3-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The bicyclic structure allows for unique interactions with these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another bicyclic compound with similar structural features but different functional groups.
Norbornene derivatives: Compounds derived from norbornene that share the bicyclic core structure.
Uniqueness
What sets 3-[(3-Ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid apart is the presence of the 3-ethylphenyl carbamoyl group, which imparts unique chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and potential biological activity, making it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
3-[(3-ethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19NO3/c1-2-10-4-3-5-13(8-10)18-16(19)14-11-6-7-12(9-11)15(14)17(20)21/h3-8,11-12,14-15H,2,9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
KRSDANYPYVMUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origin of Product |
United States |
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